molecular formula C6H8N2O2 B101129 4,6-Diaminoresorcinol CAS No. 15791-87-4

4,6-Diaminoresorcinol

Cat. No. B101129
CAS RN: 15791-87-4
M. Wt: 140.14 g/mol
InChI Key: DPYROBMRMXHROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diaminoresorcinol is a chemical compound that has been extensively studied due to its utility in various applications, including the synthesis of high-performance polymers and as a precursor for the formation of Schiff base ligands and hydrazone ligands. It is also a key monomer in the production of poly(p-phenylenebenzobisoxazole) (PBO), a high-strength and heat-resistant fiber .

Synthesis Analysis

The synthesis of 4,6-diaminoresorcinol dihydrochloride has been achieved through different methods. One approach involves starting with 1,2,3-trichlorobenzene, which undergoes a series of reactions including nitration, hydrolyzation, and catalytic hydrogenation to yield the dihydrochloride with high purity . Another method uses resorcinol as a starting material, which is sulfonated, nitrated, hydrolyzed, and finally reduced to obtain 4,6-diaminoresorcinol with over 99% purity . These methods have been optimized to improve production efficiency and reduce costs, with particular attention to preventing oxidation of the monomer and loss of Pd/C catalyst activity .

Molecular Structure Analysis

The molecular structure of 4,6-diaminoresorcinol and its derivatives has been elucidated using various spectroscopic techniques. For instance, Schiff base ligands derived from 4,6-diacetylresorcinol have been characterized by IR, mass, 1H NMR, and electronic spectra . Similarly, hydrazone ligands formed from the condensation of 4,6-diacetylresorcinol with oxalyldihydrazine have been analyzed using elemental analyses, IR, mass, 1H NMR, and UV-vis spectra .

Chemical Reactions Analysis

4,6-Diaminoresorcinol participates in various chemical reactions to form complex structures. It can react with aromatic tetracarboxylic dianhydrides to synthesize polyimides containing pendant phenolic hydroxyl groups . Additionally, it undergoes sulfur-assisted carbonylation with carbon monoxide to form stable oxazolone derivatives, which are useful equivalents of 4,6-diaminoresorcinol for production, storage, and transportation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-diaminoresorcinol and its derivatives have been studied in detail. For example, the polyimides derived from 4,6-diaminoresorcinol dihydrochloride exhibit high glass transition temperatures and a high degree of water uptake . The stability of 4,6-diaminoresorcinol in air is a concern, which has led to the development of more stable derivatives for industrial applications . The mesophase behavior of compounds based on disubstituted resorcinol, such as 4,6-dichlororesorcinol, has been investigated, revealing that the liquid crystalline properties are significantly influenced by lateral substitution on the outer ring .

Scientific Research Applications

Polymerization and Material Synthesis

4,6-Diaminoresorcinol is notably used in polymerization processes. One application involves synthesizing poly(p-phenylenebenzobisoxazole) (PBO) with high molecular weight from 4,6-diaminoresorcinol salts and terephthalic acid, which is characterized for its significant thermal stability and elemental composition (Han Zhe-wen, 2009). Additionally, high Tg polyimides containing pendant phenolic hydroxyl groups are synthesized via one-step solution polymerization of the dihydrochloride salt of 4,6-diaminoresorcinol, producing materials with high glass transition temperatures and significant water uptake (T. M. Moy & J. Mcgrath, 1994).

Chemical Synthesis and Refinement

4,6-Diaminoresorcinol undergoes various chemical synthesis and refinement processes. Its refinement through recrystallization in hydrochloric acid has been studied, demonstrating enhanced purity (L. Xia, 2006). The synthesis method using resorcinol as a starting material leads to a product with over 99% purity (Ye Dan-yin, 2014).

Analytical and Measurement Techniques

Conductometric titration has been employed for the quantitative analysis of the purity of 4,6-diaminoresorcinol dichloride, showing a clear turning point in conductivity and excellent repeatability (Dai Li-jun, 2004).

Novel Reactions and Compounds

4,6-Diaminoresorcinol is involved in unique chemical reactions, such as sulfur-assisted carbonylation with carbon monoxide. This process yields benzo[1,2-d:5,4-d']bis-2(3H)-oxazolone, a stable equivalent of 4,6-diaminoresorcinol useful in production, storage, and transportation (T. Mizuno et al., 2012).

Safety And Hazards

4,6-Diaminoresorcinol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Relevant Papers

The relevant papers retrieved provide valuable information on the synthesis and applications of 4,6-Diaminoresorcinol .

properties

IUPAC Name

4,6-diaminobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYROBMRMXHROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301021901
Record name 4,6-Diaminoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diaminoresorcinol

CAS RN

15791-87-4
Record name 4,6-Diaminoresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15791-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Diaminoresorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301021901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 4,6-diamino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Because of the difficulties mentioned it has been tried to obtain diaminoresorcinol from another starting material. Thus, in EP 266,222 it is proposed to nitrate 1,2,3-trichlorobenzene in a sulphuric acid/nitric acid mixture to 1,2,3-trichloro-4,6-dinitro-benzene and to convert this compound, using an alkali metal hydroxide in methanol/water, into 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene. The reduction of the latter compound on a Pd/activated charcoal catalyst gives diaminoresorcinol. However this process has the disadvantage that the dihydroxy compound of the second process step must be extracted with ethyl acetate, as a consequence of which the space yield drops to about 75 g/l (0.32 mole/l); after the said extraction the dihydroxy compound is isolated by evaporation of the ethyl acetate phase.
Name
nitrate 1,2,3-trichlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

4,6-Diamino-1,3-benzenediol dihydrochloride (2.1279 g, 10.0 mmol), 2-benzothiazole terephthalic acid (2.9891 g, 10.0 mmol) and 9.96 g of polyphosphoric acid (77% P2O5) were placed in a resin flask equipped with a mechanical stirrer, nitrogen inlet/outlet tubes, a vacuum connector and a side opening on the resin flask. The solution was heated at 90° C. in vacuo for 20 hours for dehydrochlorination. The reaction mixture was cooled to 50° C., then 6.04 g of P2O5 was added, in vacuo, thereby raising the polymer concentration to 18%. After adding the P2O5, heating was resumed. The mixture was heated at 174° C. for 16 hours, then at 190° C. for 24 hours. Work-up, as in the preceeding Example, gave 3.2 g of polymer with [N]=4.1 dl/g, methanesulfonic acid at 30° C.
Quantity
2.1279 g
Type
reactant
Reaction Step One
Quantity
2.9891 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
Quantity
6.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diaminoresorcinol
Reactant of Route 2
4,6-Diaminoresorcinol
Reactant of Route 3
4,6-Diaminoresorcinol
Reactant of Route 4
4,6-Diaminoresorcinol
Reactant of Route 5
4,6-Diaminoresorcinol
Reactant of Route 6
4,6-Diaminoresorcinol

Citations

For This Compound
296
Citations
E Schab-Balcerzak, M Jikei, M Kakimoto - Polymer journal, 2003 - researchgate.net
Aromatic polybenzoxazoles (PBOs) are well known as high performance polymeric materials due to their excellent thermal stability, high solvent and chemical resistance, thermo-…
Number of citations: 21 www.researchgate.net
TM Moy, JE McGrath - Journal of Polymer Science Part A …, 1994 - Wiley Online Library
High T g polyimides containing pendant phenolic hydroxyl groups were synthesized in high molecular weight via one‐step solution polymerization of the dihydrochloride salt of 4,6‐…
Number of citations: 49 onlinelibrary.wiley.com
JH Li, YD Huang, LJ Song - 2005 - hero.epa.gov
4, 6-Diaminoresorcinol dichloride (DADHB) is one of the monomers for the production of poly (p-phenylene benzobisoxazole)(PBO), which has an excellent combination property, such …
Number of citations: 0 hero.epa.gov
T Mizuno, T Nakai, M Mihara, T Ito - Heteroatom Chemistry, 2012 - Wiley Online Library
4,6‐Diaminoresorcinol, which is a raw material of ZYLON (PBO fiber), has an instability in air atmosphere. Therefore, very stable benzo[1,2‐d:5,4‐d']bis‐2(3H)‐oxazolone recognized a …
Number of citations: 5 onlinelibrary.wiley.com
X Li, F Qin, Q Dai, S Shao, X Wang - Research on Chemical Intermediates, 2018 - Springer
Pd catalysts supported on active carbon (Pd/C) prepared by impregnation–deposition were used in catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-…
Number of citations: 5 link.springer.com
JK Stille, ME Freeburger - Journal of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
Two ladder polyphenoxazines have been prepared by the polymerization of 4,6‐diaminoresorcinol dihydrochloride (I) with 2,5‐dihydroxy‐p‐benzoquinone (III), or 2,5‐diacetoxy‐p‐…
Number of citations: 33 onlinelibrary.wiley.com
Z Jin, D Li, R Ma, X Peng, X Wang, G Lu - Journal of Industrial and …, 2009 - Elsevier
2-Chloro-4,6-dinitroresorcinol was converted catalytically in one-pot operation to the corresponding N-alkyl secondary aminophenol, 4,6-bis(isopropylamino)resorcinol, in high yield by …
Number of citations: 3 www.sciencedirect.com
RG Pews, Z Lysenko, PC Vosejpka - The Journal of Organic …, 1997 - europepmc.org
A Safe Cost-Efficient Synthesis of 4,6-Diaminoresorcinol. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers Help Contact us …
Number of citations: 14 europepmc.org
宋元军, 黄玉东, 林宏, 黎俊, 王卓 - 哈尔滨工业大学学报: 英文版, 2009 - cqvip.com
: In order to get 2-chloro-4, 6-dinitroresocinol (CDNR) with high purity, which influences the synthesis of 4, 6-diaminoresorcinol dihydrochloride, the solubility of CDNR in various …
Number of citations: 2 www.cqvip.com
L Li, X Zhao, J Zhou, X Fan, X Chen… - Chinese Journal of …, 2004 - search.ebscohost.com
Aromatic polybenzoxazole (PBO) precursor, hydroxy-substituted polyenaminonitrile, was prepared by direct polycondensation of 1, 4-bis (1-chloro-2, 2-dicyanovinyl) benzene (CCB) …
Number of citations: 3 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.